3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE is a synthetic organic compound featuring a 3,4-dihydroisoquinoline core linked to a 4,5-dimethoxy-2-nitrophenyl group via a methanone bridge. This structure combines aromatic and heterocyclic moieties, with the nitro and methoxy substituents contributing to its electronic and steric properties. The compound belongs to a class of amiloride analogs modified with hydrophobic groups at the pyrazine ring, which are investigated for biological activities such as antifungal effects .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4,5-dimethoxy-2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-9-14(15(20(22)23)10-17(16)25-2)18(21)19-8-7-12-5-3-4-6-13(12)11-19/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXOTFOUZXTEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining isoquinoline derivatives with substituted benzaldehydes under acidic or basic conditions.
Reduction Reactions: Using reducing agents like sodium borohydride to reduce nitro groups to amines.
Methoxylation: Introducing methoxy groups through methylation reactions using reagents like dimethyl sulfate.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalytic Hydrogenation: Using metal catalysts to facilitate hydrogenation reactions.
Continuous Flow Reactors: Employing continuous flow techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 2-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:
-
Catalytic Hydrogenation : Pd/C or Pearlman’s catalyst (Pd(OH)₂/C) in methanol/THF reduces the nitro group to an amine (-NH₂) at 1 atm H₂, achieving yields of 68–91% .
-
Metal-Acid Reduction : Fe/HCl in methanol selectively reduces the nitro group without affecting methoxy or carbonyl groups, yielding 33–91% .
Example Reaction:
Nucleophilic Substitution
The electron-deficient aromatic ring (due to -NO₂) facilitates nucleophilic aromatic substitution (NAS) at the 4- and 5-positions, though methoxy groups direct reactivity:
-
Methoxy Group Reactivity : Demethylation occurs under strong acidic conditions (e.g., 20% HCl), converting methoxy (-OCH₃) to hydroxyl (-OH) .
-
Halogenation : Limited data suggest bromination at the 6-position of the isoquinoline ring in the presence of Br₂/FeBr₃.
Condensation and Cyclization
The isoquinoline nitrogen participates in condensation reactions:
-
Schiff Base Formation : Reacts with aldehydes (e.g., 4,5-dimethoxy-2-nitrobenzaldehyde) to form hydrazone derivatives, as seen in analogues.
-
Pomeranz–Fritsch–Bobbitt Cyclization : Key for synthesizing tetrahydroisoquinoline derivatives via acid-mediated cyclization of amino acetals .
Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Glyoxylic acid | DCM/MeOH | RT | 66 | |
| H₂SO₄ (conc.) | EtOH | Reflux | 32–37 |
Hydrogenation and Functionalization
The dihydroisoquinoline core undergoes saturation and functionalization:
-
Ionic Hydrogenation : Using TMSOTf and 2,6-lutidine converts 1,2-dihydroisoquinoline to 1,2,3,4-tetrahydroisoquinoline (83% yield) .
-
N-Alkylation : Reacts with alkyl halides (e.g., 2-bromo-1,1-diethoxyethane) under basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives .
Photoreactivity
The nitro group enables UV-induced reactions:
-
Nitro → Nitroso Tautomerism : Observed in analogues under UV light (λ = 254 nm) .
-
Radical Formation : Generates nitro radicals in the presence of photoinitiators, useful in polymer chemistry .
Comparative Reactivity Analysis
The table below contrasts this compound’s reactivity with structurally similar derivatives:
| Compound | Key Functional Groups | Unique Reactivity | Source |
|---|---|---|---|
| 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Phenyl, methoxy | Faster NAS due to unsubstituted phenyl ring | |
| 1-Methylisoquinoline | Methyl | Higher N-alkylation rates | |
| 6-Methoxyisoquinoline | Single methoxy | Reduced steric hindrance in cyclization |
Mechanistic Insights
-
Electron-Withdrawing Effects : The nitro group deactivates the phenyl ring, directing electrophiles to the isoquinoline moiety .
-
Steric Effects : 4,5-Dimethoxy groups hinder substitution at adjacent positions, favoring reactivity at the 6- and 7-positions of the isoquinoline .
-
Hydrogen Bonding : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), influencing reaction kinetics.
Synthetic Challenges
Scientific Research Applications
Biological Activities
Research indicates that isoquinoline derivatives exhibit significant biological activities, including:
- Antitumor Properties : Compounds similar to 3,4-dihydro-2(1H)-isoquinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone have shown potential in inhibiting tumor cell proliferation.
- Neuroprotective Effects : Some derivatives are known for their ability to protect neuronal cells from oxidative stress.
- Antimicrobial Activity : The compound's structure suggests potential efficacy against various bacterial strains.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Neuroprotective | Strong effects against neurodegeneration |
| 1-Methylisoquinoline | Antitumor | Inhibits growth of cancer cells |
| 6-Methoxyisoquinoline | Antimicrobial | Effective against Gram-positive bacteria |
Applications in Research
The unique properties of this compound make it valuable in several research areas:
- Pharmacology : Its potential as a lead compound for developing new drugs targeting neurodegenerative diseases and cancers.
- Material Science : Investigating its use in creating novel materials with specific electronic or optical properties.
- Chemical Biology : Exploring its interactions with biological macromolecules to understand its mechanism of action.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of several isoquinoline derivatives, including this compound. Results indicated significant inhibition of cell proliferation in various cancer cell lines.
Case Study 2: Neuroprotection
Research involving animal models demonstrated that the compound could reduce neuronal damage caused by oxidative stress, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Gene Expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of nitrogen-containing heterocycles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Research Findings and Functional Insights
Antifungal Activity: The target compound and its analogs (e.g., pyrazinecarboxamide derivatives) are hypothesized to inhibit fungal Nhx1 transporters, which regulate intracellular pH and ion homeostasis. However, direct efficacy data for this compound remain unreported in the available evidence .
Hydrophobicity: Bulky aromatic substituents (e.g., isoquinoline) may improve membrane permeability but could reduce solubility relative to indole or smaller alkyl groups .
Synthetic Accessibility: Compounds like N-[4-(7-NITRO-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL)PHENYL]ACETAMIDE are commercially available (e.g., AldrichCPR), suggesting feasible synthetic routes for this class .
Biological Activity
3,4-Dihydro-2(1H)-isoquinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a dihydroisoquinoline core linked to a nitrophenyl moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 318.35 g/mol |
| CAS Number | Not available |
Research indicates that compounds with similar structures exhibit dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the management of AD. The 3,4-dihydro-2(1H)-isoquinolinyl derivatives have been shown to effectively cross the blood-brain barrier (BBB), making them suitable candidates for neurotherapeutic agents .
Inhibition Studies
A study evaluated various derivatives of 3,4-dihydro-2(1H)-quinolinone for their inhibitory effects on AChE and MAOs. Notably, one derivative demonstrated IC50 values of 0.28 µM for eeAChE and 0.34 µM for hAChE, indicating potent inhibitory activity . The compound also showed mixed inhibition patterns against hAChE and competitive inhibition against hMAO-B.
Cytotoxicity and Toxicity
In vitro studies revealed that the most promising derivative exhibited no cytotoxic effects on neuronal cell lines at concentrations below 12.5 µM. Furthermore, acute toxicity studies in mice indicated no adverse effects even at high doses (2500 mg/kg) when administered orally .
Alzheimer's Disease Models
In a preclinical model for AD, the administration of 3,4-dihydro-2(1H)-isoquinolinyl derivatives resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that the compound may exert neuroprotective effects through its ability to inhibit AChE and MAOs while promoting neuronal health .
Antioxidant Activity
The dithiocarbamate moiety present in some derivatives has been linked to antioxidant properties, which may further enhance their therapeutic potential in neurodegenerative diseases by mitigating oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE?
- Methodology :
- Palladium-catalyzed coupling : Cyclopropane ring expansion (using β-lactam intermediates) can be adapted to construct the dihydroisoquinoline core .
- Nitro group introduction : Electrophilic aromatic substitution or nitration of the pre-formed dimethoxyphenyl moiety under controlled acidic conditions.
- Solid-phase synthesis : Utilize resin-bound intermediates to streamline purification, as demonstrated for analogous 3,4-dihydroquinolinones .
- Key considerations : Monitor reaction progress via HPLC or TLC, and confirm regioselectivity of nitro substitution using -NMR.
Q. How can the structure of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving hydrogen bonding patterns in the nitro and methoxy groups .
- Spectroscopy : -NMR to confirm carbonyl (C=O) and aromatic carbons; IR for nitro (1520–1350 cm) and methoxy (2850–2800 cm) stretches.
- Data interpretation : Compare crystallographic data (e.g., bond angles) with computational models (DFT) to validate steric effects from the dimethoxy groups.
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Screening strategies :
- Enzyme inhibition : Test against kinases or nitroreductases (common targets for nitro-containing heterocycles) .
- Antimicrobial activity : Use agar diffusion assays (e.g., against Staphylococcus aureus) due to structural similarity to acridine-isoquinoline antibiotics .
- Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Approach :
- Substituent variation : Synthesize analogs with halogenated (Cl, Br) or alkylated dimethoxy groups to modulate electron density and lipophilicity .
- Core modification : Replace the dihydroisoquinoline with a tetrahydroquinoline or indole scaffold to assess ring flexibility effects .
- SAR parameters :
| Parameter | Test Range | Biological Target |
|---|---|---|
| Nitro position | Ortho vs. para | Nitroreductase inhibition |
| Methoxy substitution | Mono- vs. di-methoxy | Antibacterial potency |
Q. How can computational modeling predict binding interactions with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina to simulate binding to nitroreductase active sites, focusing on π-π stacking between the nitro-phenyl group and flavin cofactors .
- MD simulations : Analyze stability of hydrogen bonds between methoxy groups and conserved serine residues (e.g., in kinase targets) .
- Validation : Compare docking scores (ΔG) with experimental IC values from enzyme assays.
Q. How to resolve contradictions in bioactivity data across studies?
- Case example : Discrepancies in IC values for similar compounds may arise from:
- Purity issues : Confirm compound integrity via HPLC (>95%) and elemental analysis .
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Resolution : Perform dose-response curves in triplicate and cross-validate with orthogonal assays (e.g., SPR for binding affinity).
Q. What strategies mitigate toxicity risks during preclinical development?
- Toxicity profiling :
- In vitro : Screen for hepatotoxicity (CYP450 inhibition) and genotoxicity (Ames test) .
- In vivo : Acute toxicity studies in rodents (LD determination) with histopathological analysis .
- Structural mitigation : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve metabolic clearance.
Q. How to address crystallographic challenges in resolving its solid-state structure?
- Common issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
